molecular formula C25H22ClFN6O B2938526 N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide CAS No. 1226450-29-8

N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B2938526
CAS No.: 1226450-29-8
M. Wt: 476.94
InChI Key: QHFVWAGPAXRNBR-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core substituted with a 3,4-dimethylphenyl group at position 9 and a propanamide linker terminating in a 3-chloro-4-fluorobenzyl moiety.

Properties

CAS No.

1226450-29-8

Molecular Formula

C25H22ClFN6O

Molecular Weight

476.94

IUPAC Name

N-[(3-chloro-4-fluorophenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C25H22ClFN6O/c1-15-3-5-18(11-16(15)2)21-13-22-25-30-29-23(32(25)9-10-33(22)31-21)7-8-24(34)28-14-17-4-6-20(27)19(26)12-17/h3-6,9-13H,7-8,14H2,1-2H3,(H,28,34)

InChI Key

QHFVWAGPAXRNBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC(=C(C=C5)F)Cl)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple heterocyclic rings. Its molecular formula is C20H19ClFN5OC_{20}H_{19}ClFN_{5}O, with a molecular weight of approximately 382.8 g/mol. The presence of chloro and fluoro substituents may enhance its biological activity through improved binding affinity to target proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[1,5-a][1,2,4]triazole moieties. These compounds have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineCompound ConcentrationIC50 (µM)Mechanism of Action
MCF-7 (Breast)0.25 - 0.512.5Apoptosis via caspase activation
MDA-MB-231 (Breast)0.25 - 0.515.0Autophagy induction
A549 (Lung)0.25 - 0.510.0Inhibition of NF-κB signaling

Apoptosis Induction

The compound triggers apoptosis in cancer cells by activating caspases 3, 8, and 9. This activation leads to the cleavage of key cellular proteins and ultimately results in programmed cell death. The study by Fayad et al. (2019) demonstrated that compounds with similar structures increased the expression of pro-apoptotic factors such as Bax while suppressing anti-apoptotic proteins like Bcl-2 .

Autophagy Modulation

In addition to apoptosis, this compound has been shown to induce autophagy in cancer cells. This process is characterized by the formation of autophagosomes and increased expression of beclin-1. The modulation of autophagy can lead to enhanced cancer cell death and may serve as a therapeutic strategy .

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a comparative study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The results indicated that the compound's mechanism involved both apoptosis and autophagy pathways .

Case Study 2: Lung Cancer

A parallel investigation on A549 lung cancer cells revealed that treatment with the compound resulted in significant growth inhibition and induced cell cycle arrest at the G2/M phase. This effect was attributed to the downregulation of cyclin B1 and CDK1 expression .

Comparison with Similar Compounds

Target vs. Compound

  • Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may improve target selectivity compared to the 4-trifluoromethylbenzyl group in , as chloro-fluoro combinations are often used to fine-tune steric and electronic interactions in kinase inhibitors .
  • Molecular Weight : The target compound likely has a higher molecular weight (~500–510 vs. 492.5), which could influence bioavailability.

Target vs. Compound

  • Halogenation : Both compounds feature dual halogenation, but the target’s 3-chloro-4-fluoro substitution may offer better pharmacokinetics than ’s 2-chloro-4-fluoro group due to reduced steric hindrance .

Target vs. Compound

  • Functional Groups: The chromenone and sulfonamide groups in suggest a divergent mechanism (e.g., topoisomerase inhibition) compared to the target’s propanamide-linked heterocycle, which is more typical of kinase inhibitors .

Research Findings and Limitations

  • Gaps : Melting points, solubility, and explicit IC₅₀ values for the target compound are unavailable, limiting direct pharmacological comparisons.

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